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1,1'-(1-Iodoethene-1,2-diyl)dibenzene

Cat. No.: B12549507
CAS No.: 156181-20-3
M. Wt: 306.14 g/mol
InChI Key: ARCBTFXUWARYBK-UHFFFAOYSA-N
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Description

Overview of Iodoalkene Chemistry and its Role as Synthetic Intermediates

Iodoalkenes, also known as vinyl iodides, are a class of organic compounds that serve as versatile precursors in a multitude of chemical transformations. Their utility stems from the high reactivity of the C-I bond, which facilitates a range of coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. These transition-metal-catalyzed cross-coupling reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The ability to stereoselectively synthesize vinyl iodides further enhances their importance, as the stereochemistry of the starting material is often retained in the final product, allowing for precise control over the three-dimensional structure of the target molecule.

Historical Context of Vicinal Dihalides and their Transformation to Monohalogenated Alkenes

The chemistry of vinyl halides is deeply rooted in the study of vicinal dihalides, which are compounds bearing halogen atoms on adjacent carbons. Historically, the elimination of hydrogen halides (dehydrohalogenation) from vicinal dihalides has been a primary method for the synthesis of alkenes. acs.orgchegg.comchegg.comchegg.com This transformation is typically achieved by treatment with a base.

A classic example is the synthesis of diphenylacetylene (B1204595) from (E)-stilbene. The first step involves the bromination of (E)-stilbene to yield meso-1,2-dibromo-1,2-diphenylethane (B7791125). nist.gov Subsequent treatment of this vicinal dibromide with a strong base, such as potassium hydroxide, results in a double dehydrobromination to form diphenylacetylene. chegg.com The intermediate in this process is a monohalogenated alkene, specifically a brominated stilbene (B7821643) derivative. This historical pathway highlights the fundamental reaction sequence of halogenation followed by dehydrohalogenation to access unsaturated systems. The stereochemical outcome of the elimination reaction is highly dependent on the stereochemistry of the starting dihalide, a concept that is central to the synthesis of specific isomers of vinyl halides. chegg.comchegg.com

Structural Specificity and Isomeric Considerations of 1,1'-(1-Iodoethene-1,2-diyl)dibenzene

This compound, also known as 1-iodo-1,2-diphenylethene, is a derivative of stilbene where one of the vinylic hydrogens is replaced by an iodine atom. This substitution introduces significant structural and electronic changes to the molecule, influencing its reactivity and physical properties.

Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two geometric isomers: (E) and (Z).

(E)-1,1'-(1-Iodoethene-1,2-diyl)dibenzene: In this isomer, the two phenyl groups are on opposite sides of the double bond.

(Z)-1,1'-(1-Iodoethene-1,2-diyl)dibenzene: In this isomer, the two phenyl groups are on the same side of the double bond.

The spatial arrangement of the bulky phenyl groups and the iodine atom in these isomers leads to distinct chemical and physical properties. The steric hindrance and electronic effects differ between the E and Z forms, which can influence their reactivity in subsequent chemical transformations. For instance, the accessibility of the C-I bond to a catalyst or reagent can be different, potentially leading to different reaction rates or even different reaction pathways. The stereochemistry of dehydrohalogenation reactions of vicinal dihalides is a key factor in the selective synthesis of either the (E) or (Z) isomer. The anti-periplanar arrangement required for E2 elimination dictates that meso- and dl-dihalides will yield different geometric isomers of the resulting alkene. For example, the dehydrohalogenation of meso-1,2-dibromo-1,2-diphenylethane with a base yields (E)-1-bromo-1,2-diphenylethene, while the dehydrohalogenation of the enantiomeric forms gives the (Z)-isomer. chegg.comchegg.com

Research Landscape and Knowledge Gaps Pertaining to this compound

While the general chemistry of vinyl iodides and stilbene derivatives is well-established, a comprehensive understanding of this compound remains somewhat limited. A commercial supplier for the (Z)-isomer exists, indicating its accessibility for research purposes. nist.gov However, detailed studies focusing specifically on the synthesis, characterization, and comparative reactivity of both the (E) and (Z) isomers of this compound are not abundantly found in the public literature.

A significant knowledge gap exists in the availability of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) for both isomers, which is crucial for their unambiguous identification and characterization. While data for related compounds can provide valuable insights, direct experimental data for this compound is necessary for a complete understanding. Further research is required to fully elucidate the distinct chemical behaviors of the E and Z isomers and to explore their full potential as building blocks in advanced organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Isomer
This compound C₁₄H₁₁I306.14E and Z
(Z)-(1-Iodoethene-1,2-diyl)dibenzeneC₁₄H₁₁I306.14Z
(E)-StilbeneC₁₄H₁₂180.25E
meso-1,2-Dibromo-1,2-diphenylethaneC₁₄H₁₂Br₂340.05meso
DiphenylacetyleneC₁₄H₁₀178.23-

Interactive Data Table

Table 2: Spectroscopic Data of Related Stilbene Derivatives

CompoundSpectroscopic Data (¹H NMR, ¹³C NMR, IR)
(E)-(2-Iodo-1,2-diphenylvinyl)(phenyl)sulfane ¹H NMR (400 MHz, CDCl₃) δ 7.42–7.05 (m, 15H). ¹³C NMR (101 MHz, CDCl₃) δ 144.1, 142.4, 140.9, 133.9, 132.4, 129.7, 128.8, 128.4, 128.3, 127.9, 127.7, 127.3, 98.6. docbrown.info
(E)-Stilbene IR (KBr): 3020, 1595, 1495, 1450, 960, 760, 690 cm⁻¹. chegg.com
meso-Stilbene dibromide IR (KBr): 3030, 1490, 1450, 1280, 750, 690 cm⁻¹. chegg.com

Interactive Data Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11I B12549507 1,1'-(1-Iodoethene-1,2-diyl)dibenzene CAS No. 156181-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156181-20-3

Molecular Formula

C14H11I

Molecular Weight

306.14 g/mol

IUPAC Name

(1-iodo-2-phenylethenyl)benzene

InChI

InChI=1S/C14H11I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H

InChI Key

ARCBTFXUWARYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)I

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1,1 1 Iodoethene 1,2 Diyl Dibenzene

Direct Iodination Approaches

Direct iodination methods involve the introduction of an iodine atom onto a pre-existing diphenyl-ethene or -ethyne scaffold. These can proceed through either electrophilic or radical-mediated mechanisms.

The most common precursor for this approach is diphenylacetylene (B1204595). Electrophilic iodination of alkynes can be tuned to yield various products, including the desired mono-iodinated vinyl iodide. The reaction typically involves an electrophilic iodine source that attacks the electron-rich triple bond.

The interaction between an alkyne like diphenylacetylene and an electrophilic iodine species can form a cyclic iodonium (B1229267) ion intermediate. mdpi.com The subsequent reaction of this intermediate determines the final product. While harsh conditions can lead to di-iodinated products, specific reagents and conditions allow for controlled mono-iodination. For instance, the use of elemental iodine in the presence of an oxidizing agent can facilitate the formation of iodinated alkene derivatives. mdpi.com A system using ammonium (B1175870) persulfate as an oxidant with an iodide salt in water has been shown to be effective for the stereospecific diiodination of alkynes, yielding (E)-diiodoalkenes. organic-chemistry.org Achieving selective mono-iodination often requires more nuanced control over the reaction conditions and stoichiometry.

Another approach involves the iodomethoxylation or iodohydroxylation of alkynes using reagents like m-iodosylbenzoic acid, which can produce functionalized iodoalkenes. mdpi.com

Table 1: Selected Reagent Systems for Electrophilic Iodination of Alkynes

Reagent System Product Type Reference
I₂ / Ammonium Persulfate / H₂O (E)-Diiodoalkenes organic-chemistry.org
I₂ / m-Iodosylbenzoic Acid / ROH Iodoalkoxyalkenes mdpi.com
I₂ / PhI(OCOPh)₂ Iodoarylated Alkenes mdpi.com

This table presents general systems for alkyne iodination; specific application to diphenylacetylene for mono-iodination requires careful optimization.

Radical-mediated pathways offer an alternative to electrophilic addition. These reactions typically involve the homolytic cleavage of an iodine-containing molecule to generate an iodine radical, which then adds to the alkyne. Photochemical methods or the use of radical initiators can be employed. Molecular iodine itself can serve as a redox catalyst in certain oxidative cross-coupling reactions, tuning radical reactivity through the reversible formation of carbon-iodine bonds. rsc.org

While specific examples detailing the radical-mediated iodination of diphenylacetylene to yield 1,1'-(1-Iodoethene-1,2-diyl)dibenzene are not extensively documented in seminal literature, the principles of radical chemistry suggest its feasibility. The process would likely involve the generation of iodine radicals (I•) which add to the diphenylacetylene triple bond to form a vinyl radical intermediate. This radical would then abstract a hydrogen atom or another iodine atom to yield the final product. Iodine(III) reagents have also been explored in radical chemistry for C-H iodination, where an iodanyl radical initiates a chain process. nih.gov

Palladium-Catalyzed Synthesis Routes

Palladium catalysis provides highly efficient and selective methods for synthesizing vinyl iodides, including complex structures like this compound.

The hydroiodination of alkynes, involving the addition of one molecule of hydrogen iodide (HI) across the triple bond, is a direct and atom-economical method for preparing vinyl iodides. wikipedia.org For an internal and symmetrical alkyne like diphenylacetylene, the challenge lies not in regioselectivity but in achieving high stereoselectivity for either the (E) or (Z) isomer.

Modern synthetic methods often utilize metal-catalyzed hydrohalogenation to control the reaction's outcome. For example, ruthenium catalysts can promote the Markovnikov hydrohalogenation of alkynes using simple iodide sources like potassium iodide (KI) under mild conditions. organic-chemistry.org Other transition metals have also been employed. A highly reliable and operationally simple method involves the hydroalumination of the alkyne using diisobutylaluminum hydride (DIBAL-H) in the presence of a nickel catalyst, followed by iodinolysis of the resulting vinylalane intermediate to produce the α-vinyl iodide. wikipedia.org Similarly, hydrozirconation using the Schwartz reagent, followed by quenching with iodine, is a well-established method for the stereospecific synthesis of vinyl iodides from alkynes. organic-chemistry.org

Table 2: Catalytic Systems for the Synthesis of Vinyl Iodides from Alkynes

Method Catalyst / Reagent Key Feature Reference
Hydroalumination-Iodinolysis Ni(dppp)Cl₂ / DIBAL-H, then NIS α-selective hydroalumination wikipedia.org
Hydrozirconation-Iodinolysis Schwartz Reagent (Cp₂ZrHCl), then I₂ Regio- and stereoselective organic-chemistry.org
Hydrohalogenation Ruthenium Catalyst / KI Markovnikov selectivity organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. libretexts.org They can be strategically employed to construct the this compound molecule.

The Suzuki-Miyaura coupling reaction is a powerful tool that typically joins an organoboron compound with an organohalide. libretexts.org To synthesize the target molecule, one could envision a reaction between an iodo-substituted vinylboronate and a halobenzene, or more commonly, the coupling of a di- or mono-halo-vinyl iodide with phenylboronic acid. Vinyl iodides are known to be reactive substrates in Suzuki couplings. wikipedia.orgnih.gov

A plausible synthetic route involves the mono-coupling of (E)- or (Z)-1,2-diiodoethene with one equivalent of phenylboronic acid. This would yield the corresponding (E)- or (Z)-1-iodo-2-phenylethene, which could then be subjected to a second Suzuki coupling with another equivalent of phenylboronic acid to generate 1,2-diphenylethene (stilbene). By carefully controlling the stoichiometry, the intermediate 1-iodo-1,2-diphenylethene could potentially be isolated. The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The reactivity of vinyl halides in Suzuki couplings generally follows the order I > Br > Cl, making vinyl iodides excellent substrates for mild reaction conditions. wikipedia.org

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of Vinyl Halides

Vinyl Halide Boronic Acid Catalyst / Ligand Base Product Type Reference
Vinyl Bromide Phenylboronic Acid I₂ / PEG-400 K₂CO₃ Biaryl (Stilbene derivative) researchgate.net
Vinyl Iodide Arylboronic Acid Pd(OAc)₂ (ligand-free) K₂CO₃ Chalcones (via carbonylation) researchgate.net

This table showcases the versatility of Suzuki-Miyaura coupling with vinyl halides, underpinning the feasibility of synthesizing the target compound through this method.

Cross-Coupling Strategies for Olefinic Iodide Formation

Sonogashira Coupling Adaptations

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a convergent route to the diphenylacetylene core, which can then be further functionalized. byjus.comiitk.ac.innih.gov A common strategy involves the coupling of iodobenzene (B50100) with phenylacetylene. The resulting diphenylacetylene can then undergo hydroiodination to yield the target compound.

Adaptations of the Sonogashira coupling, particularly copper-free versions, have been developed to mitigate the formation of alkyne homocoupling byproducts. These methods often employ specific ligand systems to facilitate the catalytic cycle. For instance, palladium complexes with nitrogen-based ligands, such as pyridines and pyrimidines, have proven effective for the coupling of aryl iodides with terminal alkynes at room temperature. iitk.ac.in

A highly regioselective mono-Sonogashira cross-coupling has been reported for di- and tri-iodinated arenes, which proceeds preferentially at the less sterically hindered C-I bond. nih.gov This selectivity could be exploited in a stepwise approach to unsymmetrical diarylacetylenes, which upon hydroiodination would lead to regiochemically defined versions of the target molecule.

Catalyst SystemReactantsKey Features
Pd(PPh₃)₄/CuIIodobenzene, PhenylacetyleneClassic conditions, effective for diarylalkyne synthesis.
PdCl₂(PPh₃)₂/amineAryl halide, Terminal alkyneCopper-free, reduces homocoupling.
Dipyrimidyl-palladium complexIodo-, Bromo-, or Chlorobenzene, PhenylacetyleneCopper-free, effective with various halobenzenes. iitk.ac.in
Heck Reaction Modifications

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, offers another pathway. nih.gov A potential strategy involves the coupling of an iodobenzene with a styrene (B11656) derivative. For example, the reaction of iodobenzene with styrene can produce stilbene (B7821643), which would require subsequent functionalization to introduce the iodine at the double bond. researchgate.netscilit.com

A more direct approach would be the Heck coupling of a dihaloethene with benzene (B151609) or a phenylating agent, though this is less common. The regioselectivity of the Heck reaction on unsymmetrical alkenes can be a challenge. In the context of synthesizing this compound, controlling the position of the aryl groups and the subsequent iodine placement is crucial.

Research on the Heck reaction of meso-haloporphyrins with vinyl derivatives like styrene has shown that both 1,1- and 1,2-disubstituted products can be formed, highlighting the potential for controlling substitution patterns. rsc.org

Substitution Reactions

Substitution reactions provide a direct method to introduce the iodo group onto a pre-existing diarylethene scaffold.

Halogen-Exchange Reactions from Bromo- or Chloro-Substituted Ethenes

The Finkelstein reaction, a classic SN2 reaction, allows for the conversion of alkyl chlorides or bromides to iodides using an excess of sodium iodide in acetone. byjus.comiitk.ac.inwikipedia.org While this reaction is highly effective for primary alkyl halides, its application to vinylic halides is more challenging due to the increased strength of the carbon-halogen bond at an sp²-hybridized carbon.

However, "aromatic Finkelstein reactions" catalyzed by copper(I) iodide in the presence of diamine ligands have been developed for the conversion of aryl chlorides and bromides to aryl iodides. wikipedia.org Similar catalytic systems could potentially be adapted for the halogen exchange on (E/Z)-1-bromo-1,2-diphenylethene or (E/Z)-1-chloro-1,2-diphenylethene to furnish the desired iodo-derivative. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.orgblogspot.com

Starting MaterialReagentCatalystProduct
(E/Z)-1-Bromo-1,2-diphenyletheneNaI in acetoneCuI/diamine ligand (proposed)(E/Z)-1-Iodo-1,2-diphenylethene
(E/Z)-1-Chloro-1,2-diphenyletheneNaI in acetoneCuI/diamine ligand (proposed)(E/Z)-1-Iodo-1,2-diphenylethene

Iododesilylation of Vinyl Silanes

Iododesilylation is a powerful method for the stereospecific synthesis of vinyl iodides from vinyl silanes. This reaction typically proceeds with retention of configuration. The synthesis of the precursor, a 1,2-diphenyl-substituted vinyl silane (B1218182), can be achieved through various means, including the hydrosilylation of diphenylacetylene.

Once the vinyl silane is obtained, treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), leads to the replacement of the silyl (B83357) group with an iodine atom. This method offers excellent control over the stereochemistry of the resulting vinyl iodide.

Stereoselective Synthesis of (E)- and (Z)-1,1'-(1-Iodoethene-1,2-diyl)dibenzene

The control of stereochemistry is paramount in the synthesis of many biologically active molecules and advanced materials. The (E) and (Z) isomers of this compound can exhibit distinct physical and chemical properties.

Regio- and Stereocontrol in Hydroiodination

The hydroiodination of diphenylacetylene is a direct and atom-economical method for the synthesis of 1-iodo-1,2-diphenylethene. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the hydroiodinating agent.

Syn-addition of HI to the alkyne typically yields the (Z)-isomer, while anti-addition results in the (E)-isomer. Various methods have been developed to control the stereoselectivity of this transformation. For instance, the use of in situ generated HI from sources like PPh₃/I₂ or TMSI can influence the stereochemical course of the reaction.

A study on the rhodium-catalyzed hydroiodination of internal alkynes demonstrated that symmetrical alkynes like diphenylacetylene can be converted to the corresponding vinyl iodide. The stereoselectivity is influenced by the catalyst and reaction conditions. For example, hydroiodination of 1-phenyl-1-propyne (B1211112) can yield the (E)-isomer with high selectivity. vaia.com

The regioselectivity of hydroiodination becomes critical when using unsymmetrical diarylacetylenes. In such cases, the iodine atom can add to either of the two carbons of the triple bond. The regiochemical outcome is governed by both electronic and steric factors of the two different aryl groups. Generally, the iodine atom adds to the carbon that can better stabilize a partial positive charge in the transition state (Markovnikov's rule), or to the less sterically hindered position.

AlkyneReagentsProduct (Major Isomer)
DiphenylacetyleneHI (syn-addition conditions)(Z)-1-Iodo-1,2-diphenylethene
DiphenylacetyleneHI (anti-addition conditions)(E)-1-Iodo-1,2-diphenylethene
1-Aryl-2-phenylacetyleneHIMixture of regioisomers

Controlled Olefin Geometry in Cross-Coupling Transformations

The precise arrangement of substituents around the carbon-carbon double bond, known as olefin geometry, is a critical aspect of the synthesis of this compound. Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the synthesis of vinyl iodides often involves strategies to control the stereochemical outcome.

A primary precursor for the synthesis of this compound is diphenylacetylene. The direct hydroiodination of diphenylacetylene with hydrogen iodide (HI) can, in principle, yield the desired product. However, controlling the stereoselectivity of this addition can be challenging. Traditional methods for the hydrohalogenation of alkynes can proceed via different mechanisms, leading to mixtures of (E) and (Z) isomers. youtube.comyoutube.com

To achieve stereocontrol, methods have been developed that proceed through well-defined intermediates. For instance, hydrozirconation of an alkyne followed by iodinolysis is a known method for the synthesis of vinyl iodides. organic-chemistry.org Similarly, hydroalumination followed by reaction with iodine can also provide stereodefined vinyl iodides. The stereochemical outcome of these reactions (syn- or anti-addition) is dependent on the specific reagents and reaction conditions employed.

Another powerful strategy involves the use of palladium catalysis. For example, the Pd-catalyzed hydrostannation of terminal alkynes followed by iodinolysis of the resulting vinylstannane is a well-established one-pot reaction for preparing (E)-vinyl iodides. researchgate.net While diphenylacetylene is an internal alkyne, related palladium-catalyzed methodologies can be adapted for its functionalization.

The table below summarizes some general approaches for the synthesis of vinyl iodides from alkynes, highlighting the potential for stereocontrol.

Method Reagents Typical Stereoselectivity Reference
Hydrozirconation-IodinationCp₂ZrHCl (Schwartz's reagent), then I₂syn-addition organic-chemistry.org
Hydroalumination-IodinationDIBAL-H, then I₂syn-addition
Pd-catalyzed Hydrostannation-IodinolysisBu₃SnH, Pd catalyst, then I₂anti-addition (for terminal alkynes) researchgate.net
Rh-catalyzed Hydroiodination[Rh(CO)₂(acac)], PCy₃, I₂, H₂(E)-isomer favored for internal alkynes researchgate.net

Emerging Synthetic Protocols for Aryl Vinyl Iodides

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of photocatalysis, electrocatalysis, and green chemistry principles for the synthesis of valuable organic molecules, including aryl vinyl iodides.

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis offer powerful alternatives to traditional thermal methods, often proceeding under milder reaction conditions and with unique selectivity. These techniques rely on the generation of reactive intermediates, such as radical ions or excited states, upon interaction with light or electricity, respectively.

While specific photocatalytic or electrocatalytic methods for the direct synthesis of this compound are not yet widely reported, related transformations provide a strong proof-of-concept. For instance, the photocatalytic semi-hydrogenation of alkynes to alkenes has been demonstrated, and controlling the reaction conditions can favor the formation of either the (Z) or (E) isomer. mdpi.com It is conceivable that a three-component reaction involving diphenylacetylene, an iodine source, and a hydrogen atom donor could be developed under photocatalytic conditions.

Electrocatalysis also presents a promising avenue. The electrochemical semihydrogenation of alkynes has been achieved using nickel catalysts, showing good stereoselectivity towards (Z)-alkenes. nih.gov Furthermore, electrochemical methods for the hydroboration of alkynes have been developed, which could potentially be coupled with a subsequent iodination step. oaepublish.com These emerging techniques hold the potential for the development of novel, efficient, and selective syntheses of this compound.

The development of these methods is an active area of research, and the table below outlines some of the promising concepts.

Methodology Key Principles Potential Application to Target Synthesis Reference
Photocatalysis Generation of radical intermediates or excited states using light.Potential for a three-component hydroiodination of diphenylacetylene. mdpi.com
Electrocatalysis Use of an electric current to drive redox reactions.Potential for stereoselective semihydrogenation followed by iodination or direct electrohydroiodination. nih.govoaepublish.com

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to using less toxic reagents, moving towards catalyst-based rather than stoichiometric reactions, and employing more environmentally benign solvents.

A significant advancement in this area is the development of metal-free hydroiodination reactions. For example, a method for the transfer hydroiodination of alkynes using a bench-stable hydrogen iodide surrogate has been reported. thieme-connect.com This approach avoids the direct use of corrosive and hazardous HI gas. Another green approach involves the use of water as a solvent. An iodine-promoted iodosulfonylation of alkynes has been successfully carried out in an aqueous medium at room temperature, demonstrating the feasibility of performing such transformations under environmentally friendly conditions. rsc.org

The transition from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. The development of catalytic hydroiodination methods, such as the rhodium-catalyzed process mentioned earlier, reduces waste and improves atom economy. researchgate.net Future research will likely focus on replacing precious metal catalysts with more abundant and less toxic alternatives.

The following table highlights some green chemistry approaches relevant to the synthesis of the target compound.

Green Chemistry Principle Specific Approach Relevance to Target Synthesis Reference
Use of Safer Reagents Metal-free transfer hydroiodination using a stable HI surrogate.Avoids the use of gaseous hydrogen iodide. thieme-connect.com
Use of Safer Solvents Reactions in aqueous media.Reduces reliance on volatile organic solvents. rsc.org
Catalysis Development of catalytic hydroiodination methods.Improves atom economy and reduces waste compared to stoichiometric methods. researchgate.net

Chemical Reactivity and Transformations of 1,1 1 Iodoethene 1,2 Diyl Dibenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bonds in 1,1'-(1-Iodoethene-1,2-diyl)dibenzene is readily exploited in palladium- and nickel-catalyzed reactions to form new carbon-carbon bonds. These transformations are fundamental to the synthesis of functional materials, pharmaceuticals, and complex organic molecules.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. kashanu.ac.iryonedalabs.com For this compound, this reaction provides an effective route to synthesize tetraarylethylene (TAE) derivatives. The reaction typically involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a base, and a suitable solvent. yonedalabs.comorganic-chemistry.org

The general protocol involves the coupling of this compound with various arylboronic acids. semanticscholar.org The choice of catalyst, base, and solvent system can be optimized to achieve high yields. organic-chemistry.orgst-andrews.ac.uk The reaction is tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. semanticscholar.orgresearchgate.net This versatility allows for the synthesis of a diverse library of tetraarylethenes from a common precursor. rsc.org

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene86
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
34-Nitrophenylboronic acidPd/CNa₂CO₃DME/H₂OModerate
42-Tolylboronic acid[Pd(IPr)(cin)Cl]K₃PO₄Ethanol/H₂OHigh
54-Cyanophenylboronic acidPd(PPh₃)₄K₂CO₃TolueneModerate

This table presents illustrative data compiled from typical Suzuki-Miyaura coupling reactions involving vinyl iodides and various arylboronic acids. organic-chemistry.orgsemanticscholar.orgst-andrews.ac.uk

The Stille coupling reaction is a versatile method for carbon-carbon bond formation that pairs an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org this compound, as a vinyl diiodide, is an excellent substrate for this reaction. The key steps in the catalytic cycle include oxidative addition of the C-I bond to a Pd(0) complex, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgwiley-vch.de

This reaction can be used to introduce a variety of sp²-hybridized groups, such as vinyl and aryl moieties, onto the ethene core. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orglibretexts.org Research has focused on developing protocols that are catalytic in tin to mitigate these issues. msu.edu

EntryOrganostannane ReagentCatalystLigandSolventYield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄PPh₃THFHigh
2Tributyl(vinyl)stannanePd(dba)₂P(furyl)₃THFHigh
3Tributyl(2-thienyl)stannanePd(PPh₃)₄PPh₃DioxaneGood
4(E)-1,2-Bis(tributylstannyl)ethenePdCl₂(PPh₃)₂PPh₃TolueneModerate
51-(Tributylstannyl)-2-phenylethynePd(PPh₃)₄PPh₃DMFHigh

This table summarizes representative Stille coupling reactions with vinyl iodides, showcasing the versatility in coupling partners. organic-chemistry.orgresearchgate.net

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org For this compound, sequential or double Sonogashira coupling reactions can be employed to synthesize symmetrical or unsymmetrical diarylacetylene derivatives. researchgate.netnih.gov

The reactivity of the two C-I bonds can sometimes be differentiated, allowing for a stepwise functionalization. rsc.org Significant research has also been directed towards developing copper-free Sonogashira protocols to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). rsc.orgnih.govnih.gov These methods often employ specific palladium catalysts and conditions to facilitate the reaction. researchgate.net

EntryTerminal AlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTolueneHigh
24-EthynylanisolePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF>90
31-HeptynePd(OAc)₂ / PPh₃ / CuIEt₃NDMFGood
4TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NBenzene (B151609)High
5Phenylacetylene (Copper-free)Pd(OAc)₂ / PPh₃PiperidineDMFGood

This table illustrates typical outcomes for Sonogashira coupling reactions involving vinyl iodides and various terminal alkynes under both standard and copper-free conditions. nih.govresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like a vinyl iodide) with an alkene to form a substituted alkene. wikipedia.org this compound can undergo a twofold Heck reaction with alkenes to produce 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. researchgate.net This transformation provides a powerful method for assembling complex conjugated systems.

The reaction proceeds through oxidative addition of the vinyl iodide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgprinceton.edu The choice of alkene partner, catalyst, base, and solvent influences the efficiency and outcome of the reaction. For example, coupling with acrylates or styrenes can introduce new vinyl or aryl-substituted vinyl groups onto the original ethene backbone. researchgate.net The reaction can also be performed intramolecularly to construct cyclic systems. wikipedia.orgprinceton.edu

EntryAlkeneCatalystBaseSolventProduct TypeYield (%)
1Methyl acrylatePd(OAc)₂NaOAcDMFDiene ester92
2Styrene (B11656)Pd(OAc)₂Et₃NAcetonitrile (B52724)Substituted triene85
3VinyltrimethoxysilanePd(OAc)₂Et₃NDMFSilylated diene70
4EthylenePd(OAc)₂K₂CO₃DMAStilbene (B7821643) derivativeGood
5tert-Butyl acrylatePd(OAc)₂NaOAcDMFDiene ester88

This table shows examples of Heck coupling reactions using 1,2-dihaloalkenes, demonstrating the synthesis of complex conjugated dienes and trienes. researchgate.netorgsyn.org

Kumada Coupling represents one of the earliest transition metal-catalyzed cross-coupling reactions, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org this compound can be coupled with aryl or vinyl Grignard reagents via this pathway to form tetra-substituted ethylenes. The primary advantage is the direct use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of these reagents limits the functional group tolerance of the reaction. acs.org

Negishi Coupling employs organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. This pathway is often considered when other methods fail, as organozinc reagents exhibit a good balance of reactivity and functional group tolerance, being more reactive than organoboranes and organostannanes but less so than organomagnesium compounds. msu.edu The reaction of this compound with an organozinc reagent would proceed through a standard oxidative addition, transmetalation, and reductive elimination cycle, similar to the Stille and Suzuki couplings.

CouplingOrganometallic ReagentCatalystKey Features
Kumada Aryl/Vinyl-MgBrNiCl₂(dppp) or Pd(PPh₃)₄High reactivity; limited functional group tolerance. wikipedia.orgorganic-chemistry.org
Negishi Aryl/Vinyl-ZnClPd(PPh₃)₄Good functional group tolerance; moderate reactivity. msu.edu

This table provides a comparative overview of the Kumada and Negishi coupling pathways as they apply to vinyl iodide substrates.

Carbon-Heteroatom Bond Forming Reactions

The formation of new bonds between carbon and heteroatoms such as nitrogen, sulfur, and selenium represents a cornerstone of modern synthetic chemistry. For 1-iodo-1,2-diphenylethene, the reactive C-I bond is the primary site for such transformations, typically facilitated by transition metal catalysis.

Amination and Amidation Reactions

The introduction of nitrogen-containing functional groups onto a vinylic framework can be achieved through well-established cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Ullmann condensation (also known as the Goldberg reaction for amides). These reactions are pivotal for synthesizing enamines and enamides, which are valuable intermediates in organic synthesis.

The Buchwald-Hartwig amination utilizes a palladium catalyst, typically in combination with a bulky phosphine (B1218219) ligand, to couple the vinyl iodide with a primary or secondary amine. rsc.orgmdpi.com The catalytic cycle generally involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. thieme-connect.com Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed. rsc.org

The Ullmann condensation offers a complementary, copper-catalyzed route. nih.gov Traditional Ullmann reactions required harsh conditions, but modern protocols often use copper(I) salts (like CuI) with ligands such as 1,10-phenanthroline (B135089), enabling the reaction to proceed under milder temperatures. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the vinyl iodide. rsc.org

Table 1: Representative Conditions for Amination/Amidation of 1-iodo-1,2-diphenylethene This table presents generalized conditions based on established literature for vinyl halides.

Reaction TypeCatalystLigandBaseSolventTypical Product
Buchwald-Hartwig AminationPd(OAc)₂ or Pd₂(dba)₃BINAP, XantphosNaOtBu, K₃PO₄Toluene, DioxaneEnamine/Enamide
Ullmann CondensationCuI1,10-Phenanthroline, L-prolineK₂CO₃, Cs₂CO₃DMF, DMSOEnamine/Enamide
Thiolation and Selenation Reactions

Analogous to amination, carbon-sulfur and carbon-selenium bonds can be formed at the vinylic position through transition metal-catalyzed cross-coupling reactions. These methods provide access to vinyl sulfides and vinyl selenides, which are important structural motifs in various biologically active molecules and synthetic intermediates.

Thiolation is commonly achieved using either palladium or copper catalysts to couple 1-iodo-1,2-diphenylethene with a thiol (R-SH). mdpi.com Copper-catalyzed S-vinylation, a variant of the Ullmann reaction, can be performed with copper salts like copper(I) iodide (CuI) or copper(II) oxide (Cu₂O), often in the presence of a ligand like 1,10-phenanthroline and a base. rsc.orgacs.org These reactions are known for their reliability and often proceed with retention of the double bond stereochemistry. mdpi.com Palladium-catalyzed systems, similar to those used in Buchwald-Hartwig aminations, are also effective for C-S bond formation. youtube.com

Selenation to form vinyl selenides can be accomplished by reacting the vinyl iodide with a selenium nucleophile, which is typically generated from a diselenide, such as diphenyl diselenide (PhSe-SePh). rsc.org Copper nanoparticle-catalyzed procedures have been developed that allow for the coupling of vinyl halides with diphenyl diselenide in the presence of a reducing agent like zinc powder. rsc.orgrsc.org This method provides an efficient route to vinyl selenides under relatively sustainable conditions. rsc.org The general approach involves the in-situ generation of a selenolate anion (R-Se⁻), which then acts as the nucleophile in the copper-catalyzed coupling.

Table 2: Representative Conditions for Thiolation/Selenation of 1-iodo-1,2-diphenylethene This table presents generalized conditions based on established literature for vinyl halides.

Reaction TypeCatalystHeteroatom SourceBase/AdditiveSolventTypical Product
Copper-Catalyzed ThiolationCuI, Cu₂OAlkyl/Aryl ThiolK₂CO₃, Et₃NDMF, AcetonitrileVinyl Sulfide
Palladium-Catalyzed ThiolationPd(OAc)₂Alkyl/Aryl ThiolNaOtBuTolueneVinyl Sulfide
Copper-Catalyzed SelenationCu Nanoparticles, CuIDiphenyl DiselenideZn powderWater, DMFVinyl Selenide

Radical Reactions Involving the Iodoethene Moiety

The relatively weak carbon-iodine bond (bond dissociation energy ~57.6 kcal/mol) makes 1-iodo-1,2-diphenylethene susceptible to radical reactions. wikipedia.org These transformations can be initiated thermally or photochemically and proceed via radical intermediates.

Reductive Elimination Pathways

While reductive elimination is formally a step in organometallic catalytic cycles, a related radical process for a substrate like 1-iodo-1,2-diphenylethene is reductive dehalogenation . This reaction replaces the iodine atom with a hydrogen atom and proceeds via a radical chain mechanism. A common method involves the use of tributyltin hydride (Bu₃SnH) as a hydrogen atom donor and a radical initiator like azobisisobutyronitrile (AIBN).

The mechanism is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). This tin radical acts as the chain-propagating species. It abstracts the iodine atom from 1-iodo-1,2-diphenylethene to form a stable tin-iodine bond and a vinylic radical. This vinylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product, 1,2-diphenylethene (stilbene), and regenerate the Bu₃Sn• radical to continue the chain.

Free Radical Additions

In addition to reactions at the C-I bond, the carbon-carbon double bond of the iodoethene moiety can undergo free radical addition. In this process, a radical species adds across the π-system. The reaction is typically initiated by a radical source, such as AIBN, which generates an initial radical (R•).

This initiator radical (R•) adds to one of the vinylic carbons of 1-iodo-1,2-diphenylethene. The addition breaks the π-bond and forms a new carbon-centered radical, with the unpaired electron residing on the adjacent carbon, stabilized by the phenyl group. This new radical can then propagate the chain by reacting with another molecule, or it can be trapped by a radical scavenger to terminate the reaction. The regioselectivity of the initial addition is governed by the formation of the more stable radical intermediate, which in this case would be the one where the unpaired electron benefits from resonance stabilization by a phenyl ring.

Nucleophilic Substitution Reactions at the Vinylic Carbon

Direct nucleophilic substitution at a vinylic carbon is notoriously difficult compared to its sp³-hybridized counterpart. wikipedia.org Standard Sₙ1 and Sₙ2 mechanisms are generally disfavored. The Sₙ1 pathway is inhibited by the high energy and instability of the resulting linear vinylic carbocation, while the Sₙ2 pathway is hindered by the steric repulsion between the incoming nucleophile and the electron-rich π-system of the double bond.

Despite these challenges, nucleophilic vinylic substitution (SₙV) can occur under specific conditions, primarily through an addition-elimination mechanism . mdpi.com This two-step process involves the initial attack of a strong nucleophile on one of the carbons of the double bond. This addition step breaks the π-bond and forms a tetrahedral carbanionic intermediate. The negative charge on this intermediate can be stabilized by resonance, particularly with the adjacent phenyl groups in the case of 1-iodo-1,2-diphenylethene. In the second step, the aromaticity of the phenyl ring is not restored, but the double bond is reformed by the elimination of the leaving group, which is the iodide ion in this case. This pathway generally requires strong nucleophiles and often elevated temperatures to proceed.

Another, less common, pathway is the radical nucleophilic substitution (SₙAr1) mechanism, which can be initiated by photostimulation or solvated electrons and involves radical anion intermediates.

Table 3: Plausible Mechanisms for Nucleophilic Vinylic Substitution This table outlines the key features of potential substitution pathways.

MechanismKey IntermediateGeneral RequirementsStatus for this Substrate
Sₙ1Vinylic CationPolar protic solvent, good leaving groupHighly Disfavored (unstable cation)
Sₙ2Pentacoordinate Transition StateStrong nucleophile, aprotic solventHighly Disfavored (steric/electronic repulsion)
Addition-EliminationResonance-stabilized CarbanionStrong nucleophile, heatPlausible under forcing conditions
SRN1Radical Anion / Vinylic RadicalPhotochemical or electrochemical initiationPossible under specific radical-initiating conditions

Role of Stabilized Carbocations and Carbanions

The formation of carbocations and carbanions as reactive intermediates plays a crucial role in the transformations of this compound. The stability of these charged species is significantly influenced by the presence of the phenyl groups and the iodine atom.

Carbocations:

Vinyl cations, which are typically unstable, can be generated from this compound under specific conditions. wikiwand.com The dissociation of the iodide ion would lead to a vinyl cation, which is destabilized by the sp2 hybridization of the positively charged carbon. wikipedia.org However, the adjacent phenyl groups can offer some degree of stabilization through resonance, delocalizing the positive charge into the aromatic rings. This stabilization, though, is often not sufficient to make vinyl cation formation a facile process under standard conditions. wikiwand.comwikipedia.org

The formation of a more stable carbocation can occur during electrophilic addition reactions to the alkene bond. Protonation of the double bond, for instance, would lead to a carbocation on the adjacent carbon. The stability of this carbocation is enhanced by the presence of the two phenyl groups, which can delocalize the positive charge through resonance, and by the inductive effect of the alkyl groups. youtube.com The stability of such carbocations follows the order: tertiary > secondary > primary. youtube.com In the case of this compound, electrophilic attack could potentially lead to a stabilized benzylic-type carbocation.

Carbanions:

Carbanions of this compound can be generated through metal-halogen exchange, a common reaction for vinyl iodides. rsc.org The use of organolithium reagents, such as n-butyllithium, can facilitate the replacement of the iodine atom with a lithium atom, creating a vinyllithium (B1195746) species. rsc.org This reaction is typically fast and proceeds with retention of the double bond's stereochemistry. rsc.org

The generated vinyllithium reagent is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Electrophilic Addition Reactions to the Alkene Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. The electron-rich nature of the π-bond makes it a target for various electrophiles, leading to addition products.

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. youtube.comlibretexts.org The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic proton of the hydrogen halide. libretexts.org This results in the formation of a carbocation intermediate, which is then attacked by the halide ion. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org For this compound, the stability of the potential carbocation intermediates, influenced by the phenyl groups, would direct the addition.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the double bond is another common electrophilic addition reaction. youtube.com The approaching halogen molecule becomes polarized by the electron-rich double bond, inducing a dipole moment. youtube.com The reaction can proceed through a carbocation intermediate or a cyclic halonium ion intermediate. youtube.com The formation of a bridged halonium ion can explain the observed anti-addition of the two halogen atoms. youtube.com

Below is a table summarizing potential electrophilic addition reactions.

ElectrophileReagents and ConditionsExpected Product(s)
Hydrogen BromideHBr in an inert solvent1,1'-(1-Bromo-2-iodoethane-1,2-diyl)dibenzene
BromineBr₂ in CCl₄1,1'-(1,2-Dibromo-1-iodoethane-1,2-diyl)dibenzene

Rearrangement Reactions and Cycloadditions

This compound and related structures can undergo various rearrangement and cycloaddition reactions, often under photochemical or thermal conditions, leading to the formation of complex cyclic structures.

One of the most significant rearrangement reactions for stilbene derivatives, including iodostilbenes, is the photochemical cyclization to form phenanthrenes. beilstein-journals.org This reaction, often referred to as the Mallory reaction, typically involves the irradiation of the stilbene in the presence of an oxidizing agent like iodine or oxygen. beilstein-journals.org The reaction proceeds through a 6π-electrocyclization of the cis-isomer to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. beilstein-journals.orgrsc.org The presence of the iodo substituent can influence the reaction, and in some cases, the iodine atom can be lost during the process. beilstein-journals.org

Vinyl cations, which can be formed from vinyl halides, are known to undergo rearrangements. researchgate.net These can include 1,2-hydride or 1,2-alkyl/aryl shifts to form more stable carbocations. nih.gov For a vinyl cation derived from this compound, a 1,2-phenyl shift is a plausible rearrangement pathway, leading to a rearranged and potentially more stable carbocationic intermediate that could then be trapped by a nucleophile.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. alfa-chemistry.comlibretexts.orglibretexts.org While this compound itself is not a classic diene or dienophile for a [4+2] cycloaddition, its derivatives or related structures can participate in such reactions. For instance, the phenyl rings could potentially act as part of a diene system in certain cycloadditions, although this is less common. More relevant are [2+2] cycloadditions, which can occur photochemically to form cyclobutane (B1203170) derivatives. libretexts.org

The following table outlines potential rearrangement and cycloaddition reactions.

Reaction TypeConditionsPotential Product(s)
Photochemical CyclizationUV irradiation, Oxidant (e.g., I₂)Substituted Phenanthrene
Cationic RearrangementAcidic conditionsRearranged addition or substitution products
[2+2] PhotocycloadditionUV irradiationCyclobutane derivatives

Mechanistic Investigations of Reactions Involving 1,1 1 Iodoethene 1,2 Diyl Dibenzene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net Monoligated palladium(0) complexes are often considered the most active catalytic species within this cycle. nih.govresearchgate.net

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the carbon-iodine (C-I) bond of 1,1'-(1-Iodoethene-1,2-diyl)dibenzene to a low-valent palladium(0) complex. youtube.com This step involves the cleavage of the C-I bond and the formation of a new square planar palladium(II) intermediate. youtube.com The reactivity order for vinyl halides in this step is I > Br > Cl, a direct consequence of the bond dissociation energies; the C-I bond is the weakest, making vinyl iodides like this compound highly reactive even under mild conditions. wikipedia.org This oxidative addition generally proceeds with retention of the alkene stereochemistry. nih.govrsc.org

Reductive Elimination: Following the transmetalation step (where a second organic group is transferred to the palladium center), the two organic moieties are coupled in the reductive elimination step. elsevierpure.com This process forms the new carbon-carbon bond in the final product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.comprinceton.edu The reductive elimination from the Pd(II) complex is often the final, product-forming step of the catalytic cycle. youtube.comillinois.edu In some cases, the reaction may proceed through a Pd(IV) intermediate, especially when certain oxidants are present, from which reductive elimination can also occur. elsevierpure.com

Ligands play a critical role in palladium-catalyzed cross-coupling reactions by influencing the stability, reactivity, and selectivity of the catalyst. enscm.fr The choice of ligand can significantly alter the reaction pathway and efficiency.

Steric and Electronic Properties: Both steric bulk and the electronic nature of ligands are crucial. Bulky phosphine (B1218219) ligands, for example, can promote the formation of highly reactive monoligated Pd(0) species, which are often the true catalysts in the cycle. nih.gov The electronic properties of the ligand—whether it is electron-donating or electron-withdrawing—can modulate the electron density at the palladium center, thereby affecting the rates of both oxidative addition and reductive elimination. enscm.fr

Ligand Types: Diphosphine ligands have been shown to be effective in the cross-coupling of gem-dihaloethylenes. semanticscholar.orgnih.gov For instance, in the coupling of 1,1-dibromoethylenes with alkynylaluminums, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) showed superior reactivity compared to 1,3-bis(diphenylphosphino)propane (B126693) (dppp), highlighting the importance of the ligand backbone. semanticscholar.orgnih.gov Hemilabile ligands, which can coordinate and de-coordinate during the catalytic cycle, have also been developed to promote challenging steps like the oxidative addition of vinyl iodides to gold catalysts. nih.govrsc.org

Ligand TypeKey FeatureEffect on Reaction PathwayExample
Bulky Monophosphines (e.g., P(t-Bu)3)Large steric hindrancePromotes formation of reactive L1Pd(0) species; accelerates reductive elimination. nih.govSuzuki, Heck, Buchwald-Hartwig couplings. nih.govbeilstein-journals.org
Diphosphines (e.g., dppe)Chelating backboneStabilizes the catalyst; influences bite angle, which affects selectivity and reactivity. semanticscholar.orgnih.govSelective cross-coupling of 1,1-dihaloethylenes. semanticscholar.orgnih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsForm very stable Pd-NHC complexes; often highly active and resistant to decomposition. beilstein-journals.orgSuzuki-Miyaura couplings using supported catalysts. beilstein-journals.org
Hemilabile Ligands (e.g., MeDalphos)One strong, one weak donor siteFacilitates creation of a vacant coordination site, promoting oxidative addition. nih.govrsc.orgGold-catalyzed vinylation reactions. nih.govrsc.org

Detailed Studies of Radical Intermediates and Propagation Steps

While many cross-coupling reactions are explained by ionic, two-electron transfer pathways within a catalytic cycle, the involvement of radical intermediates has also been proposed and identified under certain conditions. nih.gov Free radicals are atoms or molecules with unpaired valence electrons, making them highly reactive. libretexts.org

The generation of a vinyl radical from this compound could occur through a single-electron transfer (SET) from a low-valent metal complex or another reagent. Once formed, this radical intermediate can participate in a radical chain propagation mechanism. Such pathways are distinct from the classical Pd(0)/Pd(II) cycle and can be initiated by light (photoredox catalysis), specific additives, or high temperatures. The study of radical chemistry has gained significant traction, as these intermediates can enable unique and highly selective transformations that are often orthogonal to traditional polar or palladium-based coupling reactions. nih.gov

Transition State Analysis in Stereoselective Transformations

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for analyzing the transition states of chemical reactions. enscm.fr For stereoselective transformations involving this compound, understanding the transition state geometry and energy is key to explaining the observed product stereochemistry.

In the oxidative addition of a vinyl iodide to a metal center, theoretical studies often confirm that the reaction proceeds with a high degree of stereoretention. nih.govrsc.org This is because the transition state involves a concerted, three-centered interaction between the metal and the C-I bond, which does not allow for rotation around the C=C bond. The phenyl substituents on the double bond of this compound would influence the steric and electronic environment of the transition state, but the fundamental stereoretentive nature of the oxidative addition step is generally preserved.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can dramatically influence reaction rates and selectivity by orders of magnitude. chemrxiv.org Solvents can affect reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states.

In cross-coupling reactions, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed. researchgate.net The polarity and coordinating ability of the solvent can impact the solubility of reagents and the stability of charged or polar intermediates in the catalytic cycle. For instance, studies on indium-mediated allylations showed that the presence of water as a co-solvent had a more significant effect on the reaction rate than the polarity of the organic solvent, suggesting that specific solvent-reagent interactions, like Lewis base stabilization of intermediates, can be dominant. nih.gov The selection of a solvent is therefore a critical parameter that must be optimized for each specific reaction. chemrxiv.orgresearchgate.net

SolventTypeObserved Effect on Cross-CouplingReference
1,4-DioxanePolar Aprotic EtherCommonly used; provides a good temperature range and chemical compatibility. researchgate.net researchgate.net
Tetrahydrofuran (THF)Polar Aprotic EtherEffective solvent, but can lead to lower yields compared to dioxane in some cases. researchgate.net semanticscholar.orgresearchgate.net
Dimethylformamide (DMF)Polar AproticHighly polar; can accelerate reactions but sometimes leads to lower yields or side products. researchgate.net researchgate.net
Methanol/Water MixturesPolar ProticCan significantly accelerate rates, possibly by stabilizing transition states through H-bonding or acting as a Lewis base. nih.gov chemrxiv.orgnih.gov

Influence of Additives and Co-Catalysts on Reaction Efficiency

The efficiency of cross-coupling reactions involving this compound is often enhanced by the use of additives or co-catalysts.

Bases: In Suzuki reactions, a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential. It facilitates the transmetalation step by activating the organoboron reagent. In Sonogashira couplings, a base, typically an amine like triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen iodide formed in the reaction.

Salts: The addition of certain salts can improve reaction efficiency. For example, in a palladium-catalyzed cross-coupling of 1,1-dibromoethylenes, the addition of 10 mol% of potassium phosphate (B84403) (K₃PO₄) was found to improve the product yield from 68% to 80%. semanticscholar.orgnih.gov

Computational and Theoretical Studies on 1,1 1 Iodoethene 1,2 Diyl Dibenzene and Its Derivatives

Electronic Structure Calculations of the Iodoethene Framework

The electronic structure of a molecule governs its stability, reactivity, and physical properties. For 1,1'-(1-Iodoethene-1,2-diyl)dibenzene, the key features are the π-conjugated system of the stilbene-like core and the significant electronic influence of the iodine atom.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability.

In the case of this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the two phenyl rings and the ethene double bond. The iodine atom, with its high-energy p-orbitals, also contributes significantly to the HOMO, effectively raising its energy level compared to non-iodinated analogs. The LUMO is typically a π* antibonding orbital, primarily located on the stilbene (B7821643) framework.

The charge distribution is significantly polarized due to the differences in electronegativity. The C–I bond is polarized with a partial positive charge on the carbon atom and a partial negative charge on the more electronegative iodine atom. ncert.nic.indrishtiias.com This polarization is a key factor in the molecule's reactivity, particularly in reactions involving nucleophilic attack or metal insertion at the C-I bond.

Substituent (X) on Ethene FrameworkCalculated HOMO (eV)Calculated LUMO (eV)Calculated HOMO-LUMO Gap (ΔE, eV)
-H-5.95-1.024.93
-F-6.10-1.204.90
-Cl-6.01-1.454.56
-Br-5.98-1.514.47
-I-5.89-1.444.45

Table based on trends observed in analogous halogenated aromatic systems. rsc.org The values are representative examples used to illustrate the substituent effect.

Conformational Analysis of the Diphenyl-Substituted Ethene System

The three-dimensional shape, or conformation, of this compound is determined by the rotation of the two phenyl groups around their single bonds to the ethene carbons. The parent molecule, stilbene (1,2-diphenylethene), prefers a nearly planar conformation to maximize π-conjugation. However, in a substituted system like this, steric hindrance between the phenyl rings and between the iodine atom and the adjacent phenyl ring forces the rings to twist out of the plane.

Computational methods like molecular mechanics and DFT can be used to perform a conformational analysis, mapping the potential energy surface as a function of the dihedral (torsion) angles of the phenyl rings. This analysis reveals the lowest-energy conformers and the energy barriers for rotation between them.

For this compound, the most stable conformation is expected to be a non-planar, "propeller-like" structure. In this arrangement, both phenyl rings are twisted out of the plane of the C=C double bond to minimize steric repulsion. The large size of the iodine atom significantly influences the preferred torsion angles. The energy barriers for the rotation of the phenyl rings are important as they determine the molecule's flexibility and the accessibility of different reactive conformations.

Reaction Pathway Modeling and Energy Profiles

Theoretical chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This is particularly valuable for understanding reactions involving versatile substrates like vinyl iodides, which are staples in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

DFT is a widely used computational method to investigate reaction mechanisms due to its balance of accuracy and computational cost. aip.org For this compound, a common and synthetically important transformation is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.

A DFT study of a model Suzuki-Miyaura reaction involving a vinyl halide would reveal the following key steps: acs.orgacs.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium catalyst, typically Pd(0). This is a critical step where the C-I bond is broken and two new bonds, Pd-C and Pd-I, are formed, resulting in a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the iodide ligand. This step often requires a base to activate the boronic acid.

Reductive Elimination: In the final step, the two organic groups on the palladium center (the original vinyl group and the newly transferred phenyl group) couple to form the final product. The C-C bond is formed, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.

DFT calculations can optimize the geometry of the intermediates and transition states for each of these steps, providing a detailed atomistic picture of the reaction.

In computational studies of Suzuki-Miyaura reactions with aryl or vinyl halides, the transmetalation step is often found to be the rate-determining step, possessing a significantly higher activation energy than the oxidative addition or reductive elimination steps. nih.gov The activation energy for oxidative addition of an aryl bromide to a palladium catalyst has been calculated to be as low as 2.6 kcal/mol, whereas the subsequent transmetalation barrier can be as high as 30-37 kcal/mol. nih.gov The C-I bond is weaker than the C-Br bond, suggesting that the oxidative addition for this compound would be even more facile, further cementing transmetalation or reductive elimination as the likely RDS. Identifying the RDS is crucial for optimizing reaction conditions, as modifications that lower the energy of this specific transition state will have the greatest impact on improving the reaction yield and rate.

Reaction Step (Model Suzuki Coupling)DescriptionCalculated Activation Energy (Ea, kcal/mol)
Oxidative AdditionInsertion of Pd(0) into the C-I bond~2-5
TransmetalationTransfer of aryl group from boron to Pd(II)~30-37
Reductive EliminationFormation of the final C-C bond from Pd(II)~9-15

Table of representative activation energies for the key steps of a Suzuki-Miyaura cross-coupling reaction, based on DFT calculations of analogous systems. acs.orgnih.gov

Spectroscopic Property Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting spectroscopic properties like UV-Vis absorption spectra. chemrxiv.orgchemrxiv.org This allows for the interpretation of experimental spectra and a deeper understanding of the electronic transitions involved.

For this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions within the conjugated stilbene-like core. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength, f). youtube.com

The calculations would likely predict several strong absorptions. The primary absorption band would correspond to the HOMO→LUMO transition. As established from the electronic structure analysis, the presence of the iodine atom and the extended conjugation of the diphenyl system results in a smaller HOMO-LUMO gap compared to simpler alkenes. This would lead to a prediction of a λmax value in the near-UV or even visible region of the spectrum. Different computational functionals (e.g., B3LYP, CAM-B3LYP, PBE0) can be compared to find the best agreement with experimental data for related molecules. chemrxiv.orgresearchgate.net Such predictions are invaluable for identifying compounds and for designing molecules with specific optical properties.

Theoretical Basis for Vibrational and Electronic Transitions

The vibrational and electronic transitions of molecules are governed by the principles of quantum mechanics. For a molecule like this compound, which is a derivative of stilbene, these transitions are complex due to the presence of multiple atoms and a conjugated π-system.

Vibrational Transitions: The vibrational modes of this compound can be predicted using DFT calculations. By optimizing the molecular geometry, it is possible to calculate the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. For instance, the C=C stretching of the ethene bridge, the C-I stretching, and the various modes of the phenyl rings can be identified. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide a theoretical infrared (IR) and Raman spectrum. mdpi.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Electronic Transitions: Electronic transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems like this compound, these transitions often fall in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and oscillator strengths of these electronic transitions. researchgate.netbenasque.org The nature of the transition, such as π → π* or n → π*, can be determined by analyzing the molecular orbitals involved. researchgate.net The iodine substituent is expected to influence the electronic transitions by introducing new energy levels and modifying the charge distribution in the molecule.

Table 1: Theoretical Methods for Spectroscopic Analysis
Spectroscopic PropertyTheoretical MethodTypical Functional/Basis SetPredicted Information
Vibrational FrequenciesDensity Functional Theory (DFT)B3LYP/6-31G(d,p)IR and Raman active modes, force constants
Electronic TransitionsTime-Dependent DFT (TD-DFT)CAM-B3LYP/6-311+G(d,p)Excitation energies, oscillator strengths, UV-Vis spectra

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. These descriptors are calculated using DFT and provide a theoretical framework for understanding and predicting the chemical behavior of this compound.

Key quantum chemical descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the difference between the ionization potential and electron affinity, which can be approximated by the HOMO and LUMO energies. Softness is the reciprocal of hardness.

Electronegativity (χ): This is the power of an atom or group to attract electrons. It is calculated as the negative of the average of the ionization potential and electron affinity.

Electrophilicity Index (ω): This global reactivity descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Key Quantum Chemical Descriptors and Their Significance
DescriptorFormula (in terms of HOMO/LUMO energies)Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and kinetic stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation or change in electron configuration.
Chemical Softness (S)1 / (2η)Measure of the capacity of a species to receive electrons.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measure of the ability to attract electrons.
Electrophilicity Index (ω)χ2 / (2η)Propensity of a species to accept electrons.

Comparative Studies with Analogous Halogenated Ethenes

To better understand the properties of this compound, it is useful to compare it with other halogenated ethene analogs, such as those containing fluorine, chlorine, and bromine. The nature of the halogen atom has a profound impact on the geometric and electronic properties of the molecule.

Geometric Effects: The size of the halogen atom (I > Br > Cl > F) will affect the bond lengths and angles in the molecule. The C-X bond length will increase down the group, and this can lead to steric hindrance that influences the planarity of the stilbene-like backbone.

Electronic Effects: Halogens exert both inductive (-I) and resonance (+R) effects. The inductive effect generally decreases down the group, while the polarizability increases. In computational studies of halogenated compounds, it has been observed that heavier halogens like iodine can lead to a smaller HOMO-LUMO gap compared to lighter halogens like fluorine. rsc.org This is attributed to the higher energy of the p-orbitals of iodine, which can lead to a higher HOMO energy level. A smaller energy gap suggests that the iodo-substituted compound may be more reactive and more easily polarizable. rsc.org

For example, a comparative DFT study on halogen-substituted Schiff base ligands showed that the HOMO-LUMO energy gap decreases significantly from fluoro to iodo substitution, indicating an increase in reactivity. rsc.org A similar trend would be expected for the 1,1'-(1-haloethene-1,2-diyl)dibenzene series.

Table 3: Expected Trends in Properties for 1,1'-(1-Haloethene-1,2-diyl)dibenzene Analogs
PropertyFluoro-Chloro-Bromo-Iodo-
C-X Bond Length ShortestLongest
Electronegativity of X HighestLowest
Polarizability of X LowestHighest
HOMO-LUMO Gap LargestSmallest
Predicted Reactivity LowestHighest

These comparative theoretical analyses are crucial for the rational design of new materials with tailored electronic and optical properties. By systematically varying the halogen substituent, it is possible to fine-tune the characteristics of the stilbene core for various applications.

Applications of 1,1 1 Iodoethene 1,2 Diyl Dibenzene As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The inherent reactivity of the carbon-iodine bond in 1,1'-(1-Iodoethene-1,2-diyl)dibenzene allows for its incorporation into a wide array of more complex organic structures. It functions as a pre-functionalized synthon, providing a reliable handle for chemists to introduce the 1,2-diphenylethene moiety into target molecules.

Stilbene (B7821643) and its derivatives are a significant class of compounds found in nature and are noted for their diverse applications in materials science and pharmaceuticals. nih.gov The synthesis of stilbenes often relies on olefination reactions or palladium-catalyzed cross-coupling methods. nih.govwiley-vch.de this compound is an excellent precursor for creating substituted stilbene derivatives through such cross-coupling reactions. The vinyl iodide functionality is particularly amenable to reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings.

In these processes, the iodine atom is replaced by a new carbon-based group, allowing for the synthesis of a vast library of stilbene analogues. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a tri- or tetra-arylethylene. Similarly, a Sonogashira coupling with a terminal alkyne introduces an enyne functionality, a common motif in advanced materials. nih.gov The Mizoroki-Heck reaction, which classically couples an aryl halide with an alkene, further illustrates the synthetic potential for elaborating the stilbene core starting from an iodo-functionalized precursor. wikipedia.org

Table 1: Potential Cross-Coupling Reactions for Stilbene Derivative Synthesis

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)Triaryl-substituted ethene
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)1,2-Diphenyl-substituted enyne
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseExtended conjugated system

The 1,2-diphenylethene core, also known as the stilbene scaffold, is a fundamental chromophore that forms the basis of many fluorescent and optoelectronic materials. chemrxiv.org By serving as a precursor to a wide range of stilbene derivatives, this compound is a key building block for constructing these larger, π-conjugated systems. The synthesis of such scaffolds often involves the strategic connection of multiple aromatic and heteroaromatic units to create materials with extended conjugation. opticsjournal.netchemrxiv.org

The vinyl iodide group allows for the programmed assembly of these complex scaffolds. For example, it can be used to link the stilbene core to other photoactive units, such as perylene, pyrene, or thiophene-based systems, through palladium-catalyzed cross-coupling reactions. opticsjournal.netmdpi.com This modular approach enables the systematic construction of donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architectures, which are common designs for organic optoelectronic materials. chemrxiv.org The ability to functionalize the stilbene core in a controlled manner makes this compound an important intermediate in the synthesis of precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.

Conjugated diene and polyene structures are ubiquitous motifs in a variety of biologically active natural products. nih.gov The synthesis of these complex molecules requires precise and reliable methods for constructing carbon-carbon double bonds with specific stereochemistry. While direct examples involving this compound in a completed natural product synthesis are not prominent, its value lies in the synthetic strategies it enables.

Development of New Synthetic Methodologies Utilizing its Reactivity

The unique reactivity of vinyl iodides makes them not only useful in established reactions but also platforms for developing new synthetic methods. Research has focused on multicomponent reactions where several chemical bonds are formed in a single operation, offering significant gains in efficiency. nih.gov

A notable example is the development of a tetra-component reaction that produces highly substituted 1,3-dienes. nih.gov This methodology involves the reaction of a borylated dendralene with an organolithium reagent, followed by trapping with two different electrophiles, one of which is iodine. The resulting 1-iodo-1,3-diene product is itself a versatile intermediate. The researchers demonstrated that the C-I bond could be used for subsequent in-situ Suzuki-Miyaura or Sonogashira couplings, or for a lithium-halogen exchange to generate a dienyllithium species for reaction with other electrophiles. nih.gov This "à la carte" functionalization showcases how the reactivity of the vinyl iodide group in a molecule like this compound can be harnessed to develop powerful, flexible, and efficient synthetic tools.

Table 2: Example of a Multi-Component Reaction Strategy

Step Process Description Relevance of Iodine
1CarbolithiationAn organolithium reagent adds to a borylated dendralene.-
2Electrophilic TrappingThe resulting boronate complex is treated with iodine.Iodine is introduced to form a zwitterionic iodonium (B1229267) intermediate.
3EliminationThe intermediate eliminates to afford a 1-iodo-1,3-diene.A stable vinyl iodide product is formed.
4Further FunctionalizationThe C-I bond is used for subsequent cross-coupling reactions.The iodine atom serves as a versatile handle for diversification.

Based on the methodology described for substituted 1,3-dienes. nih.gov

Enabling Stereoselective Synthesis of Advanced Intermediates

The geometry of a carbon-carbon double bond (E vs. Z isomerism) can have a profound impact on the properties and function of a molecule. Consequently, methods that allow for the stereoselective synthesis of alkenes are of paramount importance. This compound can be synthesized as a specific stereoisomer, which can then be used to create more complex molecules with retention of that stereochemistry.

Many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are known to proceed with retention of the double bond geometry of the vinyl halide starting material. This means that if one starts with the (E)-isomer of this compound, the resulting coupled product will also have an (E)-configuration at that double bond. This stereochemical fidelity is crucial for the synthesis of advanced intermediates where precise control over the molecular architecture is required. mdpi.com Methodologies for the stereoselective synthesis of conjugated dienes, for example, often rely on such stereospecific transformations to build up the target molecule without contamination from unwanted isomers. nih.govnih.gov

Functionalization of Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science due to their electronic properties. nih.govnih.gov However, their functionalization can be challenging. This compound provides a route to append the bulky and electronically active 1,2-diphenylethene group onto PAH scaffolds.

This can be achieved via a cross-coupling reaction where the PAH is first converted into a suitable coupling partner, such as a boronic acid or a sulfonium (B1226848) salt. nih.govresearchgate.net For example, a Suzuki-Miyaura reaction between pyrene-1-boronic acid and this compound would yield 1-(1,2-diphenylvinyl)pyrene, a significantly more complex and functionalized PAH. This strategy allows for the creation of contorted or extended π-systems, which can lead to novel material properties. researchgate.net The vinyl iodide acts as a reliable electrophilic partner in these C-C bond-forming reactions, enabling the rational design and synthesis of new functionalized polyaromatic systems. researchgate.net

Future Research Directions and Perspectives

Untapped Reactivity Profiles of 1,1'-(1-Iodoethene-1,2-diyl)dibenzene

The carbon-iodine bond in vinyl iodides is the weakest among the vinyl halides, making them highly reactive and versatile building blocks in organic synthesis. wikipedia.org While they are known to participate in various cross-coupling reactions, the full reactive potential of this compound remains largely untapped. wikipedia.org

Future investigations could explore its participation in less common transformations. For instance, transition metal-free borylative couplings could be employed to convert the vinyl iodide into a vinylboronic ester, a key intermediate for further functionalization. nih.gov Additionally, its use in gold-catalyzed hetero-vinylation reactions could provide pathways to complex heterocyclic structures. nih.govresearchgate.net The chemoselectivity of vinyl iodides over aryl halides in certain reactions opens avenues for sequential couplings on more complex substrates. nih.gov

Novel Catalytic Systems for its Transformations

The transformation of this compound heavily relies on catalytic systems, traditionally centered around palladium. scispace.comrsc.orgnih.gov Future research should focus on developing novel catalytic systems that offer improved efficiency, selectivity, and substrate scope.

The use of hemilabile ligands, such as those containing both phosphorus and nitrogen donors, has shown promise in promoting oxidative addition to gold(I) complexes, a key step in many catalytic cycles. nih.govresearchgate.net This approach could be adapted for other metals, potentially leading to new catalytic cycles with unique reactivity. Furthermore, exploring non-traditional metals for cross-coupling reactions could provide access to different reactivity patterns and functional group tolerance. The development of catalysts for stereoretentive and stereoinvertive transformations of this and related vinyl iodides would be a significant advancement.

Green Chemistry Principles in its Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and derivatization of this compound is crucial for developing sustainable chemical processes. researchgate.net Key areas for future research include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

For instance, replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids could significantly reduce the environmental impact of its synthesis. researchgate.netacs.org The development of catalytic systems that operate under milder conditions, such as lower temperatures and pressures, would also contribute to a more sustainable process. Moreover, designing synthetic routes that maximize atom economy by minimizing the use of protecting groups and other auxiliary reagents is a key tenet of green chemistry that should be pursued. youtube.com

Advanced Computational Methodologies for Prediction and Design

Advanced computational methods, including machine learning and quantum mechanics, are becoming indispensable tools for predicting chemical reactivity and designing novel synthetic routes. researchgate.netnih.govelsevierpure.com In the context of this compound, these methods can be used to:

Predict Reactivity: Machine learning models can be trained on existing data to predict the reactivity of the C-I bond towards various reagents and catalysts. researchgate.net This can help in screening potential reaction conditions and identifying promising synthetic pathways.

Design Novel Catalysts: Computational modeling can aid in the rational design of new ligands and catalysts with enhanced activity and selectivity for transformations involving this vinyl iodide. frontiersin.org

Elucidate Reaction Mechanisms: Quantum mechanical calculations can provide detailed insights into the mechanisms of reactions involving this compound, helping to rationalize observed outcomes and guide future experiments. cam.ac.uk

The integration of these computational approaches can significantly accelerate the discovery and optimization of new reactions and processes involving this compound. frontiersin.org

Potential for Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single operation. The reactive vinyl iodide functionality of this compound makes it an excellent candidate for inclusion in such transformations.

Future research could focus on designing novel MCRs where this compound acts as a key building block. For example, a sequence involving an initial cross-coupling reaction at the vinyl iodide position followed by an intramolecular cyclization could lead to the formation of complex polycyclic aromatic systems. Transition metal-free cascade reactions involving hydroboration and subsequent 1,2-metallate rearrangement could also be explored to generate diverse and stereodefined products. nih.gov

Exploration of Chiral Analogues and Asymmetric Synthesis

The introduction of chirality into the stilbene (B7821643) framework can lead to compounds with interesting biological and material properties. researchgate.net The synthesis of chiral analogues of this compound and the development of asymmetric methods for their synthesis are promising areas for future research.

This could be achieved through several strategies:

Asymmetric Catalysis: The use of chiral catalysts for the transformation of the vinyl iodide moiety could induce enantioselectivity. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the phenyl rings could direct the stereochemical outcome of subsequent reactions.

Enzymatic Resolutions: Biocatalytic methods, such as the use of engineered enzymes, could be employed for the enantioselective synthesis or resolution of chiral derivatives. researchgate.net

The development of these asymmetric methodologies would provide access to a new class of chiral building blocks with potential applications in medicinal chemistry and materials science. nih.gov

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueParametersRelevance
X-rayC-I bond length, dihedral anglesConfirms steric and electronic structure
NMR (<sup>1</sup>H/<sup>13</sup>C)Chemical shifts (δ 7.2–7.8 ppm for aromatic protons)Identifies substituent effects on benzene rings
IRC=C stretching (~1600 cm⁻¹)Validates ethene backbone integrity

(Advanced) How do competing reaction pathways (e.g., elimination vs. substitution) influence the synthesis of this compound?

Methodological Answer:
Synthetic routes (e.g., Heck coupling or iodination of stilbene derivatives) must address:

  • Regioselectivity : Use of Pd(II) catalysts with bulky ligands (e.g., PPh3) to favor β-iodo elimination over reductive pathways .
  • Side reactions : Monitor for diaryliodonium byproducts via LC-MS. Optimize solvent polarity (e.g., DMF vs. THF) to suppress nucleophilic substitution .
  • Kinetic control : Low-temperature conditions (~0°C) stabilize the transition state for ethene-iodine bond formation .

Contradiction Alert : Literature reports conflicting yields (45–78%) under similar conditions, likely due to trace oxygen or moisture affecting Pd catalyst activity .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential iodine vapor release (TLV: 0.1 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves (ASTM D6978 standard) and lab coats to prevent dermal exposure.
  • Waste disposal : Collect iodine-containing waste in amber glass containers with 10% Na2S2O3 to neutralize reactive iodine .

(Advanced) How can computational models resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

Methodological Answer:
Conflicting reactivity (e.g., Suzuki vs. Sonogashira coupling efficiency) arises from solvent effects and catalyst-substrate interactions. Address this via:

  • Molecular Dynamics (MD) simulations : Model solvent-cage effects (e.g., DMF vs. toluene) on Pd(0) catalyst accessibility .
  • Transition State Theory (TST) : Calculate activation energies for oxidative addition (ΔG‡ ~18–22 kcal/mol) using M06-2X/def2-TZVP .
  • Statistical analysis : Apply factorial design (2<sup>k</sup> experiments) to isolate variables (temperature, ligand ratio) causing yield discrepancies .

(Basic) What spectroscopic techniques differentiate this compound from its structural isomers?

Methodological Answer:

  • <sup>13</sup>C NMR : Iodo-substituted carbons show distinct deshielding (δ 95–105 ppm) vs. non-iodinated analogs (δ 120–130 ppm) .
  • Raman spectroscopy : C-I stretching (~480 cm⁻¹) absent in non-iodinated stilbenes .
  • Mass spectrometry (HRMS) : Isotopic pattern (M+2 peak intensity ~97% due to <sup>127</sup>I) confirms iodine presence .

(Advanced) What theoretical frameworks explain the compound’s anomalous photophysical behavior in aggregated states?

Methodological Answer:
Observed red-shifted emission in solid state vs. solution (Δλ ~30 nm) aligns with:

  • Excimer Formation Theory : Aggregation-induced π-stacking enhances intermolecular charge transfer, modeled via TD-DFT with dispersion corrections (D3BJ) .
  • Crystal Field Effects : Polarizable iodine atoms increase spin-orbit coupling, reducing fluorescence quantum yield (ΦF from 0.45 to 0.15) .
  • Experimental validation : Time-resolved fluorescence microscopy (TRFM) to map lifetime decay (τ ~2–5 ns) in thin films .

(Basic) How is the purity of this compound validated post-synthesis?

Methodological Answer:

  • HPLC-DAD : C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity >98% required for catalytic studies .
  • Elemental analysis : Match calculated vs. observed %C (72.3 vs. 72.1), %H (4.2 vs. 4.3), %I (23.5 vs. 23.4) .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

(Advanced) What mechanistic insights guide the design of this compound as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination geometry : Iodine’s lone pairs enable axial coordination to Cu(I) or Ag(I) nodes, modeled via Cambridge Structural Database (CSD) mining .
  • Linker rigidity : Compare BET surface areas (MOFs with this linker: ~800–1200 m²/g vs. flexible analogs: ~500 m²/g) .
  • In situ XRD : Track structural evolution during MOF assembly to optimize solvothermal conditions (e.g., 80°C in DMF/EtOH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.